Vinyl pelargonate
Description
Significance of Vinyl Esters as Synthetic Intermediates and Monomers
Vinyl esters serve as crucial precursors in organic synthesis and polymer chemistry. nuu.uz Their dual functionality, comprising a reactive double bond and an ester group, allows for a diverse range of chemical modifications. nuu.uz As synthetic intermediates, the vinyl group can participate in various addition reactions, while the ester group can be hydrolyzed or transesterified. ontosight.ai
In the realm of polymer science, vinyl esters are important monomers for the production of polyvinyl esters. mdpi.com These polymers find extensive applications as adhesives, coatings, and binders. mdpi.com The properties of the resulting polymer can be tailored by carefully selecting the carboxylic acid precursor of the vinyl ester, thereby influencing characteristics such as glass transition temperature and solubility. mdpi.com
Historical Context of Vinyl Ester Chemistry Development
The exploration of vinyl ester chemistry dates back to the early 20th century, with initial syntheses often relying on the use of mercury salts as catalysts. nuu.uz A significant advancement came with the development of transvinylation reactions, particularly using vinyl acetate (B1210297) as a vinyl source, which provided a more accessible route to a variety of vinyl esters. google.comorgsyn.orgacs.org This method involves the exchange of the vinyl group from vinyl acetate to a different carboxylic acid. google.comorgsyn.org
In the 1960s, the commercialization of vinyl ester resins, derived from the reaction of epoxy resins with unsaturated carboxylic acids like methacrylic acid, marked a major milestone. unioncomposites.comsmilechemical.com These thermosetting resins combined the advantageous properties of both epoxy resins and unsaturated polyesters, offering excellent chemical resistance and mechanical strength. unioncomposites.com Over the years, research has continued to refine synthesis methods, exploring less toxic and more efficient catalysts, such as those based on palladium and other transition metals. tandfonline.com
Position of Vinyl Pelargonate within the Broader Vinyl Ester Family in Academic Inquiry
This compound, also known as vinyl nonanoate, is a member of the vinyl ester family derived from pelargonic acid (nonanoic acid). lookchem.com Pelargonic acid is a nine-carbon fatty acid. atamanchemicals.comnih.gov While not as extensively studied as smaller vinyl esters like vinyl acetate, this compound holds interest in specific areas of polymer science. Its longer alkyl chain, originating from pelargonic acid, imparts distinct properties to polymers, such as increased hydrophobicity and a lower glass transition temperature compared to polymers derived from shorter-chain vinyl esters.
Research involving this compound often focuses on its use as a comonomer to modify the properties of other polymers. For instance, its incorporation into polymer chains can enhance flexibility and alter surface properties. The synthesis of this compound is typically achieved through the transvinylation of pelargonic acid with vinyl acetate, often in the presence of a mercury or palladium catalyst. google.comorgsyn.org While academic inquiry into this compound may be more specialized, it serves as a representative example of how the variation of the carboxylic acid component in a vinyl ester can be used to fine-tune the characteristics of the resulting materials for specific applications.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Ethenyl nonanoate | lookchem.comcopoldb.jp |
| Synonyms | Vinyl nonanoate, Nonanoic acid, ethenyl ester | chemwhat.comchemblink.com |
| CAS Number | 6280-03-1 | lookchem.comchemwhat.comchemicalbook.com |
| Molecular Formula | C11H20O2 | lookchem.comchemwhat.com |
| Molecular Weight | 184.28 g/mol | chemwhat.comchemicalbook.com |
| Boiling Point | 133°C at 50 mmHg | chemwhat.comchemicalbook.com |
| Density | 0.8689 g/cm³ | chemicalbook.com |
| Refractive Index | 1.4447 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl nonanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h4H,2-3,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJTZFZQVYJIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211894 | |
| Record name | Vinyl pelargonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-03-1 | |
| Record name | Vinyl nonanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl pelargonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC11038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyl pelargonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl nonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL PELARGONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WM7885I83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Vinyl Pelargonate
Direct Esterification Approaches
Direct esterification methods are common for synthesizing vinyl esters. These approaches typically involve the reaction of a carboxylic acid with a vinyl source.
Pelargonic Acid and Vinyl Acetate (B1210297) Transesterification
A prominent method for synthesizing vinyl pelargonate is the transesterification reaction between pelargonic acid and vinyl acetate. google.comorgsyn.org This vinyl interchange reaction is an equilibrium-driven process where the vinyl group from vinyl acetate is transferred to pelargonic acid, forming this compound and acetic acid. googleapis.com
The transesterification of pelargonic acid with vinyl acetate is typically catalyzed by metal salts. tandfonline.com Historically, mercury (II) salts, such as mercuric acetate, have been widely used due to their high catalytic activity. google.comgoogle.com These reactions often include a strong acid, like sulfuric acid, as a co-catalyst to enhance the reaction rate. google.comgoogle.com A patent describes the preparation of this compound by reacting pelargonic acid with vinyl acetate in the presence of mercuric acetate, copper resinate, and concentrated sulfuric acid, achieving a 94% conversion of the acid. google.com
However, due to the high toxicity of mercury compounds, there has been a shift towards less toxic and more environmentally friendly catalysts. tandfonline.com Palladium-based catalysts have emerged as a viable alternative. tandfonline.comgoogle.com Palladium (II) salts are effective in catalyzing transvinylation reactions and are more stable towards nucleophiles compared to mercury catalysts. tandfonline.com Other platinum-group metals like ruthenium have also shown promise in transvinylation processes, offering high thermal stability and catalytic activity at elevated temperatures without the issue of metal precipitation observed with palladium. googleapis.comgoogle.com
| Catalyst System | Description | Advantages | Disadvantages |
|---|---|---|---|
| Mercuric Acetate/Sulfuric Acid | A highly effective and traditionally used catalyst system for vinyl ester synthesis. google.comgoogle.com | High conversion rates. google.com | High toxicity, environmental concerns, potential for side reactions. tandfonline.comgoogle.com |
| Palladium Salts | A less toxic alternative to mercury catalysts for transesterification. tandfonline.com | Less toxic than mercury, stable towards nucleophiles. tandfonline.com | Expensive, can be difficult to recycle, may precipitate as palladium black. tandfonline.comgoogle.com |
| Ruthenium Compounds | Catalysts with high thermal stability used in transvinylation. googleapis.comgoogle.com | High thermal stability, no observable metal precipitation at high temperatures. google.com | Can be expensive. google.com |
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants. acs.orgnih.gov
For the transesterification of vinyl acetate and pelargonic acid, the reaction is often initiated by heating and then maintained at a lower temperature for an extended period. For instance, a procedure for a similar vinyl ester involved heating to reflux for a few hours. orgsyn.org In one patented method for this compound, the reaction mixture was initially heated to about 60°C and then maintained at room temperature for several days to achieve a high conversion. google.com
The molar ratio of vinyl acetate to pelargonic acid is another critical factor. Using a significant excess of vinyl acetate can shift the equilibrium towards the product side, thereby increasing the conversion of pelargonic acid. google.com After the reaction, the excess vinyl acetate and the byproduct, acetic acid, are typically removed by distillation. google.com
The "one-factor-at-a-time" (OFAT) method is a common strategy for optimizing chemical reactions. acs.orgnih.gov This involves systematically varying one parameter while keeping others constant to identify its optimal value. For example, one could first optimize the catalyst system, then the reaction temperature and time, and finally the reactant concentrations to achieve the highest possible yield. acs.org
| Parameter | Condition Range/Value | Effect on Reaction |
|---|---|---|
| Temperature | Initial heating to ~60°C, followed by maintenance at room temperature. google.com | Influences reaction rate and equilibrium position. Higher temperatures can increase rate but may also lead to side reactions or catalyst degradation. rsc.org |
| Reaction Time | Can range from hours to several days. google.comorgsyn.org | Longer reaction times generally lead to higher conversion until equilibrium is reached. rsc.org |
| Molar Ratio (Vinyl Acetate:Pelargonic Acid) | A molar excess of vinyl acetate is typically used (e.g., 12:1). google.com | Drives the equilibrium towards the formation of this compound, increasing yield. google.com |
| Catalyst Concentration | Catalytic amounts, for example, mercuric acetate at ~0.1% by weight of vinyl acetate. google.com | Affects the reaction rate. Higher concentrations can increase the rate but also the cost and potential for side reactions. |
Other Vinyl Ester Synthesis Pathways
While transesterification with vinyl acetate is common, other pathways to synthesize vinyl esters exist. One such method involves the reaction of a carboxylic acid with acetylene (B1199291). However, this route is often less convenient for laboratory-scale preparations. orgsyn.org Another approach is the reaction of an acyl chloride with acetaldehyde. tandfonline.com
Indirect Synthesis Routes and Precursor Transformations
Indirect methods for synthesizing this compound involve the initial conversion of pelargonic acid into a more reactive derivative, which is then transformed into the final product.
Conversion of Pelargonic Acid Derivatives to this compound
Commercial pelargonic acid, often derived from the oxidative cleavage of oleic acid, may contain impurities like other monobasic and dibasic acids. google.com These impurities can interfere with polymerization processes. google.com To obtain a pure product, pelargonic acid can be first converted into a derivative. For example, it can be reacted with a glycol to form a diester. This diester can then be purified by distillation before being converted into this compound. google.com This multi-step process ensures a higher purity of the final monomer, which is crucial for its use in polymerization applications. google.com Other synthesis routes for pelargonic acid itself include the ozonolysis of oleic acid and bio-based methods like microbial fermentation. atamanchemicals.comlongdom.org
Advanced Synthetic Strategies
While traditional methods for synthesizing vinyl esters often involve the reaction of a carboxylic acid with acetylene or transvinylation with vinyl acetate using mercury-based catalysts, advanced strategies focus on improving efficiency, selectivity, and environmental safety by employing alternative catalytic systems. google.comresearchgate.net
Palladium-based catalysts have emerged as a less toxic alternative to mercury salts for transvinylation reactions. researchgate.net For instance, the vinyl exchange reaction between a carboxylic acid and vinyl acetate can be effectively catalyzed by palladium(II) acetate. However, these catalysts can be prone to reduction to metallic palladium, leading to a decrease in activity. researchgate.net To counteract this, various ligands and reaction conditions have been explored. The use of a (2,2'-bipyridyl)palladium(II) diacetate complex has been reported for the transvinylation of acids like lauric acid. google.com
Ruthenium and iridium complexes also represent a frontier in the catalytic synthesis of vinyl esters. researchgate.netnih.gov Iridium-catalyzed transfer vinylation has shown promise, offering high selectivity and the ability to suppress side reactions. researchgate.net For example, iridium catalysts can facilitate the transfer vinylation of alcohols and phenols using vinyl acetate in greener solvents like 2-MeTHF, effectively preventing the formation of undesirable acetal (B89532) by-products. researchgate.net These advanced catalytic routes offer pathways to vinyl esters with higher yields and purity under milder conditions. researchgate.netresearchgate.net
A notable synthesis of this compound involves reacting pelargonic acid with a significant molar excess of vinyl acetate. google.com In one documented procedure, the reaction utilized a catalyst system composed of mercuric acetate, concentrated sulfuric acid, and copper resinate as a polymerization inhibitor. google.com The reaction achieved a 94% conversion of pelargonic acid. google.com
Purification Methodologies in this compound Synthesis
The purity of this compound is paramount for its application in polymerization, as impurities can interfere with the process and affect the properties of the resulting polymer. google.com Therefore, robust purification methodologies are essential.
Distillation and Refinement Techniques
Distillation is a fundamental technique for purifying vinyl monomers. jove.comresearchgate.net For vinyl esters like this compound, vacuum distillation is often the preferred method. google.comrochester.edu This is because many organic compounds, especially those with high boiling points, can decompose at the temperatures required for distillation at atmospheric pressure. rochester.edu By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a safer temperature (typically below 150°C). rochester.edu
In a specific example of this compound synthesis, after the initial reaction and neutralization, unreacted vinyl acetate and the by-product, acetic acid, were removed by distillation. google.com The crude this compound residue was then distilled under reduced pressure, with the pure fraction collected at 129°C and 46 mm Hg. google.com It is also common practice to wash the crude ester with solutions like sodium hydroxide (B78521) or sodium bromide to remove acidic impurities and catalyst residues before the final distillation step. google.com
Table 1: Distillation Parameters for this compound
| Parameter | Value | Source |
| Boiling Point | 129 °C | google.com |
| Pressure | 46 mm Hg | google.com |
Complex Formation for Impurity Separation (e.g., Urea (B33335) Complexation)
Urea complexation, also known as urea adduction, is a separation technique based on the ability of urea to form crystalline inclusion complexes with linear organic molecules, such as straight-chain fatty acids and their esters. dss.go.thgoogle.com The urea molecules form a helical structure with a channel-like cavity, into which the linear "guest" molecules fit. dss.go.th Branched or bulky molecules are typically excluded from this complex.
This method is particularly effective for separating saturated fatty acid esters from their unsaturated counterparts. researchgate.netcapes.gov.br While direct application data for this compound is scarce, the principle is highly relevant. Pelargonic acid is a linear nine-carbon fatty acid, and its vinyl ester would be expected to form a complex with urea. atamanchemicals.com Impurities, especially those with branched structures or different chain lengths, could potentially be separated by this method.
The general process involves dissolving the ester mixture and urea in a solvent like ethanol (B145695) at an elevated temperature (e.g., 65°C) and then cooling the solution. dss.go.thcapes.gov.br The urea-guest complex precipitates out and can be separated by filtration. google.com The guest molecule can then be recovered by decomposing the complex, often by washing with warm water, which dissolves the urea. dss.go.thgoogle.com The efficiency of this separation depends on factors such as the urea-to-ester ratio, solvent composition, and crystallization temperature. researchgate.net
Table 2: General Conditions for Urea Complexation of Fatty Acid Esters
| Parameter | Typical Condition | Source |
| Solvent | 95% Ethanol | dss.go.thresearchgate.net |
| Urea-to-FAME Ratio | 1.23 | researchgate.net |
| Crystallization Temp. | 0 °C | researchgate.net |
| Complex Dissociation | Washing with warm water (e.g., 60°C) | dss.go.th |
Chromatographic Separation Techniques for this compound Isolation
Chromatography offers high-resolution separation and is a powerful tool for the purification and analysis of vinyl esters. sielc.comscirp.org Various chromatographic methods can be employed for the isolation of this compound.
Column Chromatography: This technique is widely used for the purification of synthesized organic compounds. acs.org For vinyl esters, a column packed with an adsorbent like silica (B1680970) gel can be used. google.come3s-conferences.org The crude product is loaded onto the column, and a solvent or a mixture of solvents (the eluent) is passed through. e3s-conferences.org Separation occurs based on the differential adsorption of the components to the stationary phase. For a similar compound, vinyl bromobutanoate, purification was achieved using column chromatography with 100% dichloromethane (B109758) as the eluent. acs.org In another instance, a mixture of hexane (B92381) and ethyl acetate was used to separate vinyl esters of furan (B31954) carboxylic acids. e3s-conferences.org
High-Performance Liquid Chromatography (HPLC): HPLC provides a more efficient separation and can be used for both analytical and preparative-scale purification. sielc.comsielc.com A reverse-phase HPLC method using a C18 or similar column is suitable for separating esters. sielc.comsielc.com For instance, vinyl formate (B1220265) can be analyzed using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com Such liquid chromatography methods are scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com
Gas Chromatography (GC): GC is an excellent analytical tool for assessing the purity of volatile compounds like this compound and can also be used for preparative-scale separations. The analysis of a reaction mixture from the transvinylation of lauric acid was successfully performed using a capillary column and a flame ionization detector (FID). researchgate.net
Reaction Mechanisms and Kinetic Studies of Vinyl Pelargonate Synthesis
Mechanistic Pathways of Vinyl Ester Formation
The synthesis of vinyl esters from carboxylic acids can be achieved through several routes, with the choice of pathway often depending on feedstock availability, safety considerations, and desired scale of production.
Direct Vinylation with Acetylene (B1199291): This is a classic and industrially significant method for producing vinyl esters. The reaction involves the addition of a carboxylic acid (in this case, pelargonic acid) across the triple bond of acetylene.
RCOOH + HC≡CH → RCOOCH=CH₂
This process is typically catalyzed by metal salts. Historically, mercury(II) salts were used, but due to toxicity concerns, zinc-based catalysts are now more common google.com. The mechanism involves the activation of the acetylene molecule by the metal catalyst, making it susceptible to nucleophilic attack by the carboxylate ion. The reaction with a zinc carboxylate catalyst, for instance, proceeds through the formation of a complex between the zinc salt and acetylene, facilitating the addition of the pelargonic acid.
Transvinylation: This pathway offers an alternative to the use of acetylene, which can be explosive and difficult to handle e3s-conferences.org. Transvinylation is an equilibrium reaction where the vinyl group is exchanged between a vinyl ester (like vinyl acetate) and a carboxylic acid (pelargonic acid) researchgate.net.
CH₃COOCH=CH₂ + RCOOH ⇌ RCOOCH=CH₂ + CH₃COOH
This reaction is commonly catalyzed by transition metal complexes, particularly those of palladium and ruthenium taylorfrancis.comresearchgate.netsemanticscholar.org. The catalytic cycle for palladium-catalyzed transvinylation is believed to involve the formation of a palladium-vinyl acetate (B1210297) complex. The carboxylic acid then coordinates to the palladium center, followed by an intramolecular rearrangement that leads to the formation of the new vinyl ester and acetic acid, regenerating the catalyst researchgate.net. To drive the equilibrium towards the product side, the lower-boiling acetic acid can be continuously removed from the reaction mixture, a technique often employed in reactive distillation processes google.com.
A variation of this method involves the activation of the carboxylic acid prior to the vinyl exchange. For example, the carboxylic acid can be reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a base like N-methylmorpholine. This forms a highly reactive triazine ester intermediate, which then readily reacts with vinyl acetate (activated by a base like potassium tert-butylate) to yield the desired vinyl ester under mild, low-temperature conditions e3s-conferences.orgcyberleninka.ru.
Catalytic Effects on Reaction Kinetics and Efficiency
For the direct addition of carboxylic acids to acetylene, zinc carboxylates are effective catalysts. The reaction kinetics are sensitive to reaction conditions such as temperature and pressure google.com. Platinum-based catalysts have also been shown to be effective for this transformation google.com.
In transvinylation reactions, palladium and ruthenium catalysts are predominant. Palladium(II) acetate, often complexed with ligands such as pyridines or bidentate nitrogen ligands, is a highly effective catalyst researchgate.nettaylorfrancis.comsemanticscholar.org. The ligand can enhance the stability of the catalyst, preventing its reduction to inactive metallic palladium researchgate.net. The kinetics of vinyl acetate synthesis over palladium-gold (Pd-Au) alloy catalysts have been shown to follow a Langmuir-Hinshelwood mechanism, where the reaction occurs between adsorbed species on the catalyst surface researchgate.net. The addition of gold to palladium modifies the electronic properties of the active sites, which can significantly alter the reaction order with respect to the reactants and enhance catalytic activity researchgate.net.
Ruthenium complexes have also emerged as powerful catalysts for transvinylation, offering high activity and selectivity taylorfrancis.comresearchgate.net. Mechanistic studies suggest that the active species are ruthenium carbonyl carboxylate complexes, which facilitate the vinyl exchange process researchgate.netgoogleapis.com.
A specific example for the synthesis of vinyl pelargonate via transvinylation from vinyl acetate utilizes a catalyst system composed of mercuric acetate, concentrated sulfuric acid, and copper resinate google.com. In this preparation, a high conversion of pelargonic acid (94%) was achieved, demonstrating the efficacy of this catalytic combination under relatively mild conditions (reflux) google.com.
The following table summarizes the performance of various catalysts in vinyl ester synthesis, providing a comparative overview of their efficiency.
| Catalytic System | Reaction Type | Typical Substrates | Key Findings on Efficiency & Kinetics | Reference |
|---|---|---|---|---|
| Hg(OAc)₂ / H₂SO₄ / Copper Resinate | Transvinylation | Pelargonic Acid + Vinyl Acetate | Achieved 94% conversion of the acid to this compound. | google.com |
| Pd(OAc)₂ / Pyridine Ligands | Transvinylation | Dicarboxylic Acids + Vinyl Acetate | Catalyst deactivation observed; successive additions needed for higher yields (e.g., 65% for divinyl dodecanedioate). | researchgate.net |
| Pd-Au/SiO₂ | Vinylation (from Ethylene (B1197577) + Acetic Acid) | Ethylene + Acetic Acid | Follows Langmuir-Hinshelwood kinetics. Au addition modifies the reaction mechanism and enhances activity. | researchgate.net |
| Ruthenium Complexes | Transvinylation | Various Carboxylic Acids + Vinyl Acetate | Highly active and selective. Believed to proceed via ruthenium carbonyl carboxylate intermediates. | taylorfrancis.comresearchgate.net |
| Zinc Carboxylate | Direct Vinylation | Carboxylic Acid + Acetylene | Reaction rate is sensitive to the water content of the initial reaction mixture. | google.com |
Influence of Substrate Purity on Reaction Outcomes (e.g., Gelation Prevention)
The purity of substrates—pelargonic acid and the vinyl source (acetylene or vinyl acetate)—is critical for achieving a successful and controlled synthesis of this compound. Impurities can lead to undesirable side reactions, catalyst deactivation, and reduced product quality. One of the most significant challenges in the synthesis of vinyl monomers is the prevention of premature polymerization, which can lead to increased viscosity or gelation of the reaction mixture researchgate.net.
Water content is a particularly important parameter. In the synthesis of vinyl esters from carboxylic acids and acetylene using zinc carboxylate catalysts, the initial water content of the acid-catalyst mixture must be carefully controlled. Reducing the water level to a range of 0.02 to 0.3 wt.% has been shown to increase the reaction rate. However, excessive removal of water can lead to an increase in the viscosity of the final product, indicating that an optimal water concentration exists google.com. Water can also react with anhydride by-products that may form, regenerating the carboxylic acid reactant google.com.
To prevent unwanted free-radical polymerization of the vinyl ester product during synthesis, which often occurs at the elevated temperatures required for the reaction, polymerization inhibitors are frequently added to the reaction mixture researchgate.netwikipedia.org. These compounds act as radical scavengers, terminating the chain reactions that lead to polymer formation. Common inhibitors include phenolic compounds (like hydroquinone or 4-methoxyphenol), stable nitroxyl radicals (like TEMPO), and certain amines wikipedia.org. The use of an inhibitor like copper resinate in the synthesis of this compound serves this purpose, preventing the monomer from polymerizing under the reaction conditions google.com.
Other impurities, such as residual reactants from the synthesis of pelargonic acid or vinyl acetate, could potentially poison the catalyst or initiate side reactions. Therefore, using highly purified substrates is essential for ensuring high yields, preventing gelation, and achieving the desired product specifications.
Solvent Effects on Reaction Rate and Conversion
The solvent can significantly influence the kinetics and outcome of a chemical reaction by affecting the solubility of reactants and catalysts, and by stabilizing or destabilizing reactants, intermediates, and transition states wikipedia.org. According to transition state theory, solvents that stabilize the transition state more than the reactants will accelerate the reaction rate wikipedia.org. For reactions that proceed through a more polar or charged transition state compared to the reactants, polar solvents generally lead to faster rates wikipedia.org.
In the context of this compound synthesis, many procedures are conducted in the absence of a dedicated solvent. In transvinylation reactions, an excess of vinyl acetate is often used, serving as both a reactant and the reaction medium google.com. This approach simplifies the process and product purification.
However, in some cases, solvents are employed. For the synthesis of vinyl esters from acetylene, solvents such as toluene, acetonitrile (B52724), or butyl benzoate (B1203000) may be used to dissolve the carboxylic acid and facilitate the reaction with gaseous acetylene google.com. The choice of solvent can impact the reaction rate. The rate of a reaction can vary by orders of magnitude depending on the solvent, which can alter reaction pathways and product distributions chemrxiv.org. For instance, studies on S_N2 reactions have shown that reaction rates can be dramatically faster in polar aprotic solvents (like DMSO or DMF) compared to polar protic solvents (like methanol) researchgate.net. This is because protic solvents can solvate and stabilize the nucleophile (reactant), reducing its reactivity, while aprotic solvents solvate the cation, leaving the anion more "naked" and reactive.
While specific kinetic data on solvent effects for this compound synthesis is scarce, the general principles suggest that the choice of solvent would need to be tailored to the specific reaction mechanism and catalyst system employed to optimize the reaction rate and conversion.
Polymerization Studies of Vinyl Pelargonate
Homopolymerization Mechanisms of Vinyl Pelargonate
The homopolymerization of this compound primarily proceeds through radical mechanisms. Due to the nature of the vinyl ester group, where the vinyl group is less reactive compared to monomers like acrylates, radical polymerization is the most common method employed. mit.edupslc.ws
Free radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. pslc.wsfujifilm.com The process is initiated by the decomposition of an initiator molecule to generate free radicals.
Initiation: The polymerization is typically initiated by thermal or photochemical decomposition of radical initiators. Common initiators include azo compounds, such as 2,2'-azo-bis-isobutyrylnitrile (AIBN), and organic peroxides, like benzoyl peroxide (BPO). pslc.wsacs.orgfujifilm.com For instance, benzoyl peroxide can be heated to generate two free radicals that then react with a this compound monomer to start the polymerization chain. google.com The initiation process involves the addition of the initiator radical to the carbon-carbon double bond of the vinyl monomer. acs.org
Propagation: The newly formed monomer radical attacks another this compound monomer, and this process repeats, leading to the growth of the polymer chain.
Termination: The growth of polymer chains is terminated by either combination (coupling) or disproportionation of two growing radical chains. pslc.ws Chain transfer reactions to the monomer, polymer, or solvent can also occur, which can lead to branching and affect the final molecular weight of the polymer. mdpi.com
A significant challenge in the free radical polymerization of this compound prepared from commercial pelargonic acid is the potential for gelation. Commercial pelargonic acid, often derived from the oxidative cleavage of oleic acid, may contain small amounts of dibasic acids. These can form divinyl esters that act as cross-linking agents during polymerization, leading to the formation of insoluble and infusible polymer gels. google.com To obtain soluble, linear poly(this compound), it is crucial to use highly purified this compound monomer. google.com
Table 1: Common Initiators for Free Radical Polymerization of Vinyl Monomers
| Initiator Class | Example | Decomposition Method | Typical Temperature Range |
|---|---|---|---|
| Azo Compounds | 2,2'-Azo-bis-isobutyrylnitrile (AIBN) | Thermal | 50-70 °C |
| Organic Peroxides | Benzoyl Peroxide (BPO) | Thermal | 70-90 °C |
| Photoinitiators | Benzoin | Photochemical (UV) | Ambient |
This table presents general information on initiators used for vinyl monomer polymerization. acs.orgfujifilm.comsigmaaldrich.com
To achieve better control over the polymer architecture, including molecular weight, narrow molecular weight distribution (polydispersity), and complex structures, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com For vinyl esters, which are considered less activated monomers, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly suitable method. mit.edusigmaaldrich.com
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and low polydispersity by using a chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.comrsc.org The choice of the RAFT agent is critical for controlling the polymerization of vinyl esters. Xanthates and N-aryl dithiocarbamates are effective for vinyl esters, providing good control over molecular weight and dispersity. mit.edu The general mechanism involves a rapid equilibrium between active (propagating) radicals and dormant polymer chains, mediated by the RAFT agent. sigmaaldrich.com While specific studies on the RAFT polymerization of this compound are not widely documented, the principles established for other vinyl esters, such as vinyl acetate (B1210297), are applicable. mit.eduresearchgate.netrsc.org
Other CRP methods like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) have been less successful for the polymerization of less reactive monomers like vinyl esters. sigmaaldrich.comacs.org
Polymer Structure-Property Relationships
The physical and mechanical properties of poly(this compound) are directly linked to its molecular structure, including molecular weight, molecular weight distribution, and microstructure. researchgate.net
The molecular weight and polydispersity index (PDI, Mw/Mn) of poly(this compound) are crucial parameters that influence its properties. These are typically determined by size-exclusion chromatography (SEC). acs.org
Conventional free radical polymerization often produces polymers with a broad molecular weight distribution (PDI > 1.5). sigmaaldrich.com This is due to the statistical nature of the termination and chain transfer reactions. In contrast, controlled polymerization techniques like RAFT can produce poly(vinyl esters) with narrow PDIs (typically < 1.5) and molecular weights that increase linearly with monomer conversion. mdpi.comresearchgate.net For example, RAFT polymerization of vinyl acetate has yielded polymers with PDIs in the range of 1.2 to 1.5. rsc.org Due to the lack of specific literature on this compound, a representative dataset for a similar vinyl ester polymer is presented below.
Table 2: Representative Molecular Weight Data for Poly(vinyl esters) via Different Polymerization Methods
| Polymerization Method | Monomer | Mn (g/mol) | Mw/Mn (PDI) | Reference |
|---|---|---|---|---|
| Free Radical | Vinyl Acetate | 8266 | 1.58 | researchgate.net |
| RAFT | Vinyl Acetate | - | 1.2 - 1.5 | mdpi.comrsc.org |
| Free Radical | Vinyl Benzoate (B1203000) | 9814 | 1.49 | researchgate.net |
This table provides examples of molecular weight characteristics for poly(vinyl esters) synthesized by different methods, illustrating the control achievable with RAFT polymerization.
The microstructure of poly(this compound), including its tacticity (the stereochemical arrangement of the pendant groups along the polymer chain), can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR. rsc.orgresearchgate.netrevmaterialeplastice.roiupac.org The tacticity of poly(vinyl esters) can be influenced by the polymerization temperature and the solvent used. mdpi.comresearchgate.net
Rheological Behavior of this compound Polymers
The rheological behavior of a polymer describes its deformation and flow under stress, which is critical for its processing and application. polydynamics.com The viscosity of poly(this compound), both in solution and in the melt, is expected to be strongly dependent on its molecular weight, concentration (in solution), and temperature. tennessee.edumdpi.com
In general, for polymer melts, the viscosity increases with increasing molecular weight. nih.gov At low shear rates, polymer melts often exhibit Newtonian behavior (viscosity is independent of shear rate), while at higher shear rates, they typically show shear-thinning behavior (viscosity decreases with increasing shear rate). polydynamics.comnih.gov The presence of long alkyl side chains in poly(this compound), compared to a polymer like poly(vinyl acetate), would likely lead to a lower glass transition temperature and act as an internal plasticizer, affecting the melt viscosity.
The storage modulus (G') and loss modulus (G'') are also key rheological parameters, representing the elastic and viscous components of the material's response, respectively. For polymer melts, G'' is typically greater than G' at low frequencies, indicating liquid-like behavior, while at higher frequencies, G' may exceed G'', indicating more solid-like or elastic behavior. mdpi.commdpi.com
Table 3: Factors Influencing the Rheology of Poly(vinyl ester) Solutions and Melts
| Parameter | Influence on Viscosity | General Observation |
|---|---|---|
| Molecular Weight | Increases with increasing molecular weight | Higher entanglement and intermolecular forces. nih.gov |
| Temperature | Decreases with increasing temperature | Increased chain mobility. mdpi.com |
| Concentration (Solution) | Increases with increasing concentration | Reduced free volume and increased chain interactions. researchgate.netsilverson.com |
| Shear Rate (Melt) | Often decreases at higher shear rates | Shear-thinning behavior due to chain alignment. polydynamics.com |
| Side Chain Length | Decreases with longer, flexible side chains | Internal plasticization effect, increased free volume. tennessee.edu |
This table summarizes the general trends in the rheological behavior of polymers, which are applicable to poly(this compound).
Copolymerization Research Involving Vinyl Pelargonate
Binary Copolymerization Systems
Binary copolymerization involves the polymerization of two different monomers. Studies on vinyl pelargonate in such systems have provided insights into its reactivity and the resulting copolymer structure.
The reactivity ratios of monomers in a copolymerization system are crucial for predicting the composition and sequence distribution of the resulting copolymer. Research has shown that the nature of the acyl group in a vinyl ester has minimal impact on its reactivity ratio in copolymerization reactions. acs.org This suggests that this compound's reactivity is comparable to other vinyl esters. The distribution of monomer units in a copolymer chain can range from random to alternating, depending on the reactivity ratios of the comonomers. libretexts.org For instance, if one monomer is much more reactive than the other, the resulting copolymer will have long sequences of the more reactive monomer. Conversely, if the monomers have similar reactivities, a more random distribution is expected. libretexts.org
Methods like the Fineman-Ross and Kelen-Tudos graphical procedures, as well as computational methods like the k-Nearest Neighbor non-parametric regression, are employed to determine these reactivity ratios from experimental data. grafiati.commdpi.comresearchgate.net These methods analyze the copolymer composition at different monomer feed ratios to calculate the reactivity ratios. mdpi.comresearchgate.net
Table 1: Reactivity Ratios for a Hypothetical this compound (M1) / Comonomer (M2) System
| Comonomer (M2) | r1 (this compound) | r2 (Comonomer) | Copolymer Structure Tendency |
| Vinyl Monomer A | < 1 | > 1 | Mostly alternating |
| Acrylate (B77674) B | < 1 | > 1 | Blocky (Comonomer B) |
| Styrenic Monomer C | ≈ 1 | ≈ 1 | Random |
Note: This table is illustrative and based on general principles of copolymerization. Actual values would need to be determined experimentally.
This compound has been copolymerized with vinyl chloride. ecfr.gov Such copolymers are noted for their use in specific applications, including coatings for paper and paperboard. ecfr.gov The inclusion of this compound can modify the properties of polyvinyl chloride (PVC), for instance, by acting as an internal plasticizer. The free-radical copolymerization of vinyl chloride with other vinyl monomers, such as 1-vinylimidazole, has been studied, revealing complexities like dehydrochlorination of the vinyl chloride units. researchgate.net While specific studies on the kinetics of this compound-vinyl chloride copolymerization are not abundant in the provided results, the general principles of vinyl monomer copolymerization apply. rsc.org The structure of vinylidene chloride/vinyl chloride copolymers has been analyzed using techniques like pyrolysis gas chromatography to determine composition and monomer sequence length, which is influenced by the differing reactivities of the monomers. nih.gov
The copolymerization of vinyl esters with acrylates and styrenic monomers is a common method to produce materials with a wide range of properties. For example, copolymers of methyl methacrylate (B99206) (MMA) with various linear vinyl esters have been synthesized. researchgate.net The incorporation of the vinyl ester component was found to decrease the glass transition temperature and storage moduli of the resulting copolymers. researchgate.net
While direct studies on this compound with specific acrylates and styrenic monomers were not detailed in the search results, the behavior is expected to be similar to other long-chain vinyl esters. The reactivity ratios would likely favor the incorporation of the acrylate or styrenic monomer, as they are generally more reactive than vinyl esters. grafiati.com For instance, in the copolymerization of N-vinyl-2-pyrrolidone with acrylic acid and methyl methacrylate, the reactivity of the acrylic monomers was higher than that of the vinyl monomer. grafiati.com
Terpolymerization and Multi-component Systems
Terpolymerization, the copolymerization of three different monomers, and other multi-component systems allow for even finer tuning of polymer properties. nih.gov For instance, palladium/phosphine-sulfonate catalysts have been used for the terpolymerization of vinylarenes, polar vinyl monomers, and carbon monoxide, resulting in novel terpolymers with random distribution of the monomer units. nih.gov While specific research on this compound in terpolymer systems was not found, it is plausible to include it as a comonomer to impart specific properties like hydrophobicity or flexibility to the final polymer. The principles of designing such systems involve understanding the reactivity of each monomer and controlling the polymerization conditions to achieve the desired composition and architecture. google.com
Architecture of Copolymers (e.g., Block, Graft, Random)
Copolymer architecture refers to the arrangement of the different monomer units within the polymer chain. libretexts.org The main types are:
Random Copolymers: Monomer units are distributed randomly along the chain. libretexts.org This is often the result of standard free-radical copolymerization of monomers with similar reactivities. libretexts.org
Alternating Copolymers: Monomer units are arranged in a regular, alternating sequence. libretexts.org This is favored when monomers have differing polarities and similar reactivities. libretexts.org
Block Copolymers: Long sequences of one monomer are linked to long sequences of another. libretexts.org These are often synthesized using controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). researchgate.netmdpi.com
Graft Copolymers: Chains of one type of polymer are attached as branches to a main chain of another polymer. libretexts.orgmdpi.com
The architecture of a copolymer significantly influences its properties. For example, block copolymers can self-assemble into ordered nanostructures, which is useful for applications like nanolithography. nih.gov Graft copolymers can have modified surface properties or improved compatibility between different polymer phases. mdpi.comresearch-solution.com The synthesis of well-defined copolymer architectures, including those containing vinyl esters, can be achieved through techniques like RAFT polymerization. researchgate.netmdpi.com
Strategic Design of Copolymers for Tunable Properties
The strategic design of copolymers involves selecting monomers, controlling their ratio, and dictating the copolymer architecture to achieve specific, tunable properties. researchgate.netosti.gov By incorporating this compound into a copolymer, properties such as flexibility, hydrophobicity, and glass transition temperature can be modified. For instance, copolymerizing a rigid monomer with a flexible monomer like this compound can result in a material with tailored mechanical properties. researchgate.net
The ability to create copolymers with a range of properties is crucial for developing advanced materials for various applications, from coatings and adhesives to biomedical devices. researchgate.netexpresspolymlett.com The design process often involves balancing multiple desired characteristics, such as mechanical strength and processability. nih.gov
Advanced Analytical Methodologies in Vinyl Pelargonate Research
Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and functional groups. For vinyl pelargonate and its derivatives, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental techniques.
The synthesis of vinyl esters and their subsequent polymerization can proceed through various pathways involving highly reactive, short-lived intermediates. nih.gov The identification of these species is critical for understanding reaction mechanisms and optimizing process conditions. While these intermediates are often too unstable for direct isolation, their existence can be inferred through trapping experiments and advanced spectroscopic methods.
In processes analogous to vinyl azide (B81097) chemistry, reactive intermediates such as vinyl nitrenes or 2H-azirines can be generated through thermolysis or photolysis. nih.gov These intermediates are key to forming new heterocyclic structures. nih.gov Similarly, in metal-catalyzed reactions, such as the palladium-catalyzed synthesis of γ,δ-unsaturated aldehydes from allylic alcohols and vinyl ethers, the formation of transient organometallic complexes is a critical step. organic-chemistry.org The characterization of such intermediates often involves a combination of techniques, including low-temperature NMR or trapping the intermediate with a reagent to form a stable, characterizable product. chemrxiv.org Computational modeling and Density Functional Theory (DFT) calculations are also frequently used alongside spectroscopic data to predict and confirm the structure of these transient species. chemrxiv.org
Spectroscopic techniques are essential for the unambiguous structural confirmation of both the this compound monomer and its polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). acs.org For this compound, ¹H NMR can be used to identify and integrate the signals corresponding to the vinyl group protons (typically resonating between δ 4.5-7.5 ppm) and the protons of the pelargonate alkyl chain (δ 0.8-2.5 ppm). researchgate.net For poly(this compound), the disappearance of the vinyl proton signals and the appearance of a broad backbone signal confirms polymerization. thermofisher.com
Infrared (IR) Spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. wpmucdn.com In this compound, key absorption bands confirm its structure: a strong C=O stretching vibration for the ester group (around 1730-1780 cm⁻¹), a C=C stretching vibration for the vinyl group (around 1640 cm⁻¹), and C-O stretching vibrations (around 1100-1300 cm⁻¹). wpmucdn.comresearchgate.netlibretexts.org Upon polymerization, the peak corresponding to the C=C double bond will disappear, which is a clear indicator of a successful reaction. scielo.br
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition. For this compound (C₁₁H₂₀O₂), the monoisotopic mass is 184.14633 g/mol . epa.govguidechem.com The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to confirm the connectivity of the vinyl and pelargonate moieties. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying impurities.
Chromatographic Techniques for Purity Assessment and Compositional Analysis (e.g., GC-FID, GC-MS)
Chromatography is the primary method for separating and quantifying the components of a mixture. For a volatile compound like this compound, Gas Chromatography (GC) is the technique of choice.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity of organic compounds. shimadzu.com A sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. The FID detector generates a signal proportional to the amount of organic analyte. The purity of this compound can be determined using the area normalization method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. nih.gov For higher accuracy, relative correction factors can be determined for known impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. scispace.com This technique is invaluable for identifying unknown impurities in a this compound sample. As each component elutes from the GC column, it is introduced into the mass spectrometer, which provides a mass spectrum that can be compared against spectral libraries for positive identification. This method was used to identify trace impurities like methyl acetate (B1210297) and ethyl acetate in vinyl acetate reference materials. nih.gov
Thermal Analysis of Poly(this compound) (e.g., DSC, TGA)
Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. For poly(this compound), Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its behavior at different temperatures.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is used to determine key thermal transitions in polymers. The glass transition temperature (Tg), where the polymer changes from a rigid, glassy state to a more flexible, rubbery state, appears as a step-like change in the baseline of the DSC thermogram. hitachi-hightech.com For a semi-crystalline polymer, the melting temperature (Tm) would be observed as an endothermic peak. scirp.org The plasticizing effect of the long pelargonate side chain is expected to result in a low glass transition temperature for poly(this compound).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. netzsch.com This analysis provides information on the thermal stability and decomposition profile of the polymer. The TGA curve plots mass percentage versus temperature. The onset temperature of decomposition indicates the upper limit of the material's thermal stability. For polymers like Poly(vinyl alcohol), degradation can occur in multiple stages, corresponding to the loss of side groups and subsequent cleavage of the polymer backbone. semanticscholar.orgresearchgate.net
Morphological and Microstructural Characterization of Polymeric Materials
The physical arrangement and structure of polymer chains on a larger scale determine the material's macroscopic properties. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and microstructure of polymeric materials like poly(this compound). polymersolutions.com
These methods are critical for understanding structure-property relationships. polymersolutions.com For instance, in polymer blends or composites containing poly(this compound), SEM can reveal the phase distribution, domain sizes, and interfacial adhesion between the different components. scispace.com In studies of hydrogels made from polymers like Poly(vinyl alcohol), SEM analysis has been used to observe significant changes in the pore structure during aging. researchgate.net For detailed analysis of internal structures, such as the arrangement of crystalline and amorphous domains, TEM may be employed, often requiring specific sample preparation techniques like staining to enhance contrast. polymersolutions.comkonicaminolta.com Such microstructural analyses are essential for engineering materials with desired mechanical strength, barrier properties, or biocompatibility. pan.plscience.gov
Catalysis Research in Vinyl Ester Chemistry
Homogeneous Catalysis in Vinyl Pelargonate Synthesis and Transformation
Homogeneous catalysis plays a pivotal role in the synthesis and subsequent chemical transformations of this compound. These catalytic systems, where the catalyst is in the same phase as the reactants, offer high selectivity and activity under relatively mild reaction conditions. Research in this area has predominantly focused on transition metal complexes, particularly those of palladium, which have proven to be versatile for various reactions involving vinyl esters.
Palladium complexes are the cornerstone of modern catalytic methods for the synthesis of vinyl esters, including this compound. A primary route to this compound is through the transvinylation of pelargonic acid with a vinyl ether or another vinyl ester, such as vinyl acetate (B1210297). justia.comgoogleapis.comabiosus.org This equilibrium-driven reaction is effectively catalyzed by palladium(II) salts, often in combination with ligands that enhance stability and activity. google.com The general mechanism involves the coordination of the carboxylic acid to the palladium center, followed by vinyl group transfer from the vinyl donor. To drive the equilibrium towards the formation of this compound, an excess of the vinylating agent is often employed, and the lower-boiling co-product (e.g., acetic acid when using vinyl acetate) can be removed from the reaction mixture. justia.com
The synthesis of vinyl esters can also be achieved through the direct vinylation of carboxylic acids with acetylene (B1199291). While historically dominated by zinc or mercury catalysts, palladium complexes have been explored for this transformation. google.com Furthermore, palladium catalysts are instrumental in the transformations of the vinyl group in this compound. For instance, the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, can be applied to vinyl esters. wikipedia.org While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of vinyl esters in Heck reactions suggests that this compound could react with aryl or vinyl halides to form substituted pelargonate derivatives.
Another significant palladium-catalyzed transformation applicable to vinyl esters is the Wacker-type oxidation. wikipedia.orgnih.govresearchgate.net In this process, a terminal alkene is oxidized to a methyl ketone in the presence of a palladium catalyst, a co-catalyst (often a copper salt), and an oxidant (typically oxygen). wikipedia.orgnih.gov The application of this reaction to this compound would be expected to yield a ketone derivative, although specific studies on this substrate are not prominent. The development of more sustainable Wacker-type oxidations aims to use greener oxidants and avoid halogenated co-catalysts. nih.govresearchgate.netrsc.org
Research has also focused on developing palladium-catalyzed processes that are more environmentally benign. For example, using water as a solvent and developing recyclable catalyst systems are key areas of investigation. mdpi.comresearchgate.netgreenering.org The use of palladium catalysts in conjunction with copper co-catalysts has been described for the vinylation of higher carboxylic acids in the presence of ethylene (B1197577) and oxygen, offering a route to vinyl esters that avoids the use of acetylene or transvinylation reagents. google.com
Table 1: Examples of Palladium-Catalyzed Reactions for Vinyl Ester Synthesis
| Catalyst System | Reaction Type | Substrates | Product | Key Findings | Reference |
| Palladium Acetate / 1,10-phenanthroline (B135089) | Transvinylation | Propionic Acid, Vinyl Acetate | Vinyl Propionate | Di-imine ligands stabilize the catalyst and prevent reduction to metallic palladium. | google.com |
| Palladium Acetate / Aryl N-containing ligand / Strong Acid | Transvinylation | Carboxylic Acid, Vinyl Acetate | Vinyl Ester | The addition of a strong acid significantly improves the activity of the palladium catalyst. | google.com |
| [Pd(π-allyl)Cl]2 / Sulfinamide Bisphosphine Ligand | Vinyl Addition Polymerization | Cyclopropenes | Polymer | The catalyst system enables living/controlled polymerization. | dicp.ac.cn |
| Palladium(II) Chloride / Copper(II) Chloride | Wacker-type Oxidation | Ethylene | Acetaldehyde | A foundational industrial process for olefin oxidation. | wikipedia.org |
| Pd-dmpzc | 1,2-Diarylation | Vinyl Acetate, Phenylboronic Acid | 1,2-Diphenylethyl Acetate | The catalyst is highly chemoselective and recyclable in an aqueous medium. | mdpi.comresearchgate.net |
Historically, the synthesis of vinyl esters, particularly from acetylene and carboxylic acids, heavily relied on mercury-based catalysts. researchgate.netbu.edu Mercuric salts, such as mercuric acetate or mercuric sulfate, often supported on activated carbon, were effective for the vinylation of carboxylic acids. heycarbons.comgoogle.com For instance, the transvinylation of lauric acid with vinyl acetate was effectively catalyzed by a combination of mercuric acetate and perchloric acid. google.com However, the extreme toxicity and environmental hazards associated with mercury have necessitated a global effort, formalized by the Minamata Convention on Mercury, to phase out its use. minamataconvention.orgcardiff.ac.ukcatalysis.blog
This has spurred intensive research into mercury-free alternatives for vinyl ester synthesis. For the production of vinyl chloride monomer (VCM) from acetylene, which shares a similar catalytic principle with this compound synthesis from acetylene, gold-based catalysts have emerged as a highly effective and commercially viable alternative. minamataconvention.orgcardiff.ac.uk These catalysts, often comprising gold nanoparticles supported on carbon, exhibit high activity and longevity. cardiff.ac.uk Ruthenium-based catalysts, including those with N-heterocyclic carbene ligands, have also shown promise as mercury-free alternatives for acetylene hydrochlorination. rsc.org
In the context of transvinylation reactions, palladium catalysts are the leading alternative to mercury. googleapis.com Ruthenium complexes have also been investigated as effective catalysts for transvinylation, offering a non-mercury route to various vinyl esters. googleapis.com The development of low-mercury or mercury-free catalysts is a critical area of research, with a focus on catalysts that are not only environmentally benign but also economically competitive and efficient. google.com
Table 2: Comparison of Catalysts for Vinylation Reactions
| Catalyst Type | Advantages | Disadvantages | Relevance to this compound | Reference |
| Mercury-Based | High activity, historically established process. | High toxicity, environmental pollutant, catalyst decomposition. | Traditionally used for vinyl ester synthesis from acetylene and transvinylation. | researchgate.netheycarbons.comgoogle.com |
| Gold-Based | High activity, long lifecycle, non-toxic. | Higher cost compared to mercury. | A leading mercury-free alternative, especially for synthesis from acetylene. | minamataconvention.orgcardiff.ac.uk |
| Palladium-Based | High activity, versatile for various reactions, less toxic than mercury. | Can be expensive, potential for catalyst deactivation. | The most common and effective alternative for transvinylation. | google.comgoogleapis.com |
| Ruthenium-Based | Effective for transvinylation and acetylene reactions, non-mercury. | May require specific ligands and conditions for optimal performance. | A promising non-mercury alternative for both synthesis routes. | rsc.orggoogleapis.com |
The performance of homogeneous palladium catalysts in the synthesis and transformation of this compound is profoundly influenced by the ligands coordinated to the metal center. mdpi.comresearchgate.net Ligands can modify the electronic and steric properties of the catalyst, thereby affecting its activity, selectivity, and stability. rsc.org In the palladium-catalyzed transvinylation of carboxylic acids, the use of specific ligands is often crucial for achieving high yields and preventing the precipitation of palladium metal, which deactivates the catalyst. google.com
Nitrogen-containing ligands, such as 1,10-phenanthroline and 2,2'-bipyridyl, have been shown to form stable and active complexes with palladium acetate for the transvinylation of propionic acid with vinyl acetate. google.com These bidentate ligands can chelate to the palladium center, creating a more robust catalyst that can withstand the reaction conditions. google.com The choice of ligand can also influence the reaction pathway. For example, in palladium-catalyzed reactions of bicyclobutanes with vinyl oxiranes, the use of a dppb ligand leads to a (5+3) cycloaddition, while a Cy-DPEphos ligand promotes a [2σ+2σ] cycloaddition, demonstrating the power of ligand control in directing reactivity. nih.gov
Phosphine (B1218219) ligands are also widely used in palladium-catalyzed reactions. For instance, the hydroesterification of vinyl arenes to 3-arylpropanoate esters has been achieved with high linear selectivity using diphosphine ligands derived from bis[2-(diphenylphosphino)ethyl]amides. rsc.org In the context of this compound synthesis from acetylene, the addition of mono- or bidentate aromatic phosphine ligands to rhodium catalysts has been shown to improve their activity. google.com Mechanistic studies on the palladium-catalyzed fluorination of cyclic vinyl triflates have even suggested that in-situ modification of the phosphine ligand can occur, leading to the formation of the true active catalyst. chemrxiv.org The rational design of ligands is therefore a key strategy for developing more efficient and selective catalysts for the synthesis and functionalization of this compound.
Heterogeneous Catalysis Approaches for this compound Processes
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction), offers significant advantages for industrial processes, including the production of this compound. The primary benefit of heterogeneous catalysts is their ease of separation from the product mixture, which simplifies purification and allows for catalyst recycling, leading to more cost-effective and environmentally friendly processes. ulaval.ca
For the synthesis of vinyl esters, supported metal catalysts are a major area of research. Palladium supported on activated carbon (Pd/C) has been demonstrated as an effective and reusable catalyst for the transesterification of vinyl acetate with benzoic acid to produce vinyl benzoate (B1203000). ajol.info This system provides a green alternative to the hazardous mercury salts traditionally used. ajol.info In a study on the synthesis of vinyl benzoate, a 5 wt% Pd/C catalyst gave a yield of 85.7% and could be recycled five times without a significant loss of activity. ajol.info It is reasonable to expect that a similar approach would be effective for the synthesis of this compound from pelargonic acid and vinyl acetate.
Other solid catalysts are also being explored. Zeolites, with their well-defined porous structures and acidic properties, are potential candidates for catalyzing transvinylation reactions. scribd.com The development of catalysts where active species are immobilized on polymeric supports is another promising strategy. researchgate.net For example, peroxophosphotungstate immobilized on a polymeric resin has been used as a heterogeneous catalyst for the epoxidation of unsaturated fatty esters. researchgate.net The synthesis of heterogeneous catalysts with well-defined active sites, ranging from single atoms to nanoparticles, is a key direction in modern catalysis research, aiming to bridge the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems. arxiv.orgnih.gov
In the context of related oleochemical processes, zinc oxide (ZnO) has been used as a simple and recyclable heterogeneous catalyst for the esterification of pelargonic acid with 2-ethylhexyl alcohol. acs.org While this is not a vinylation reaction, it demonstrates the potential of simple metal oxides as catalysts in pelargonic acid transformations. Furthermore, supported gold, palladium, and bimetallic PdAu nanoparticle catalysts have been studied for the oxidative cleavage of 9,10-dihydroxystearic acid to produce pelargonic acid and azelaic acid, highlighting the use of supported metal nanoparticles in oleochemical conversions. mdpi.com
Catalyst Recycling and Sustainability in Vinyl Ester Production
The development of sustainable chemical processes is a major driver in modern catalysis research, and the production of this compound is no exception. A key aspect of sustainability is the ability to recycle and reuse the catalyst, which is particularly important for catalysts based on precious metals like palladium. greenering.org As discussed in the previous section, heterogeneous catalysts are inherently easier to recycle due to their solid nature, allowing for simple filtration or centrifugation to recover them from the reaction mixture. ulaval.caajol.info The successful recycling of a Pd/C catalyst in vinyl benzoate synthesis is a prime example of this advantage. ajol.info
For homogeneous catalysts, recycling is more challenging but equally important. One strategy is to design catalyst systems that are soluble in a phase that is immiscible with the product phase, allowing for phase separation and reuse of the catalyst-containing phase. Research into palladium-catalyzed 1,2-diarylation of vinyl esters in water has shown that a specific palladium-ligand complex (Pd-dmpzc) can be retained in the aqueous phase and reused for multiple cycles with minimal loss of activity and very low palladium leaching into the organic product. mdpi.comresearchgate.netgreenering.org This approach not only makes the process more economical but also reduces the contamination of the final product with the heavy metal catalyst. greenering.org
Theoretical and Computational Investigations of Vinyl Pelargonate
Quantum Chemical Studies on Reaction Energetics and Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces. numberanalytics.comnih.gov These calculations can determine the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information helps in predicting the feasibility and pathways of various reactions.
For vinyl esters, a key area of investigation is their reaction with radicals, which is central to polymerization and atmospheric degradation. For instance, in studies of vinyl acetate (B1210297), computational methods have been used to explore its reaction with chlorine (Cl) atoms and nitrate (B79036) (NO3) radicals. researchgate.netresearchgate.netconicet.gov.ar These studies typically identify two primary reaction types: addition to the vinyl double bond and hydrogen abstraction from the acetate or vinyl groups.
Calculations consistently show that radical addition to the terminal carbon (β-carbon) of the vinyl group is the most energetically favorable pathway. researchgate.netresearchgate.net This is a critical step in understanding the initiation of polymerization. The energy barriers (activation energies) for these addition reactions are significantly lower than for hydrogen abstraction, indicating that addition is the dominant mechanism. researchgate.net
Table 1: Calculated Reaction Barriers for Radical Addition to Vinyl Acetate (Analogue for Vinyl Pelargonate) Note: This table is illustrative and based on data for vinyl acetate, a structural analogue of this compound. The actual values for this compound may differ.
| Reacting Radical | Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Cl | Addition to β-carbon | MPWB1K/6-311+G(3df,2p) | Low (dominant pathway) researchgate.net |
| NO3 | Addition to β-carbon | DFT | Low (dominant pathway) researchgate.net |
| NO3 | Addition to α-carbon | DFT | Higher than β-addition researchgate.net |
| NO3 | H-abstraction | DFT | High (negligible pathway) researchgate.net |
The geometries of the transition states in these reactions are also determined, providing a snapshot of the molecular structure at the peak of the energy barrier. Understanding these structures is vital for explaining the regioselectivity of the radical attack. Quantum chemical calculations have also been employed to predict the outcomes of reactions, with results often showing good agreement with experimental findings. researchgate.netresearchgate.netconicet.gov.ar
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, making them ideal for investigating polymerization. mdpi.comrsc.org MD simulations can model the growth of polymer chains, the physical properties of the resulting polymer, and the influence of reaction conditions. mdpi.com
For vinyl esters like this compound, MD simulations can elucidate the complex process of free-radical polymerization. This process involves several key stages: initiation, propagation, chain transfer, and termination. wikipedia.org MD simulations can model these steps at an atomic level, tracking the trajectories of individual atoms and molecules over time.
A key focus of MD simulations in polymerization is to understand how the chemical structure of the monomer influences the properties of the polymer. For example, simulations can show how the long alkyl chain of the pelargonate group in this compound might affect chain packing, mobility, and the final material's bulk properties like its glass transition temperature and mechanical strength. researchgate.net
Researchers have developed algorithms within MD frameworks to simulate the crosslinking of vinyl ester resins, which is a process of forming a three-dimensional network. msstate.edu These simulations can predict important material properties like volume shrinkage during curing and Young's modulus, and the results often compare well with experimental data. msstate.edu Such simulations can incorporate details like the correct regioselectivity of monomer addition (head-to-tail) and the reactivity ratios of different monomers in copolymerization. msstate.edu
Computational Modeling of this compound Reactivity and Selectivity
Computational models are crucial for predicting how a molecule like this compound will behave in different chemical environments and its preference for reacting at one site over another (selectivity). escholarship.orgfrontiersin.org These models often use quantum chemical descriptors derived from calculations to quantify reactivity. researchgate.net
The reactivity of the vinyl group is a central feature. Computational studies on similar molecules, like vinyl sulfides and vinyl sulfoxonium ylides, demonstrate how DFT calculations can be used to explore the reactivity of the double bond towards various species. nih.govrsc.org For this compound, this would involve modeling its reaction with electrophiles, nucleophiles, and radicals. The calculations can reveal the most likely sites of attack and the stability of the resulting intermediates.
DFT can be used to calculate reactivity indices such as the Fukui function and dual descriptor, which help predict the most reactive sites in a molecule for different types of chemical attack. numberanalytics.com For this compound, these indices would likely confirm the high reactivity of the vinyl group's β-carbon towards radical and electrophilic attack.
Furthermore, computational models can rationalize the origins of selectivity in reactions. escholarship.org For example, in a copolymerization reaction involving this compound and another monomer, computational models can predict the reactivity ratios, which describe the preference of a growing polymer chain to add one type of monomer over another. nih.gov This is vital for designing copolymers with specific properties.
Structure-Reactivity Correlations via Computational Chemistry
A significant goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. uq.edu.auresearchgate.netresearcher.life By systematically modifying the structure of a molecule in silico and calculating its reactivity, researchers can develop predictive models.
For vinyl esters, computational studies have explored how the nature of the ester group influences the reactivity of the vinyl moiety. In a study on the copolymerization of vinyl acetate and methyl methacrylate (B99206), computational analysis helped to explain the observed reactivity based on the charge distributions in the monomers and radicals. nih.gov Similarly, for this compound, the long, electron-donating pelargonate group is expected to influence the electron density of the vinyl double bond, and therefore its reactivity.
Quantum chemical calculations can quantify properties like bond dissociation energies, ionization potentials, and electron affinities, which are directly related to reactivity. By correlating these computed properties with experimental kinetic data for a series of related compounds, quantitative structure-reactivity relationships (QSRRs) can be developed. researchgate.net These relationships are powerful tools for predicting the behavior of new, unstudied compounds like this compound based on the known behavior of its analogues. For instance, theoretical calculations on various vinyl esters have shown a correlation between the size of the ester group and the polymerization behavior. rsc.org
Strategic Research Applications in Materials Science
Vinyl Pelargonate as a Monomer for Specialized Polymeric Materials
The polymerization of this compound leads to poly(this compound), a polymer whose properties are largely defined by its long, flexible side chains. This structure imparts hydrophobicity, internal plasticization, and specific solubility characteristics to the resulting material. These polymers are useful in applications where such properties are desired. A patent from 1959 described that the polymerization of pure this compound using benzoyl peroxide as an initiator results in a very viscous polymer that is entirely soluble in benzene. units.it In contrast, polymerization of this compound derived from impure commercial pelargonic acid can result in an insoluble and infusible gel, likely due to cross-linking from impurities like dibasic acids. units.it
Polymerizable derivatives of pelargonic acid, such as this compound, are utilized in the preparation of adhesives and coatings. units.it The long alkyl chain of the pelargonate group can enhance the flexibility and water resistance of the final polymer film, properties that are highly desirable in these applications. The United States Code of Federal Regulations (CFR) lists this compound as a substance permitted for use in the components of adhesives and resinous and polymeric coatings intended for indirect contact with food. researchgate.netcsic.es This regulatory approval underscores its utility and acceptance in formulations for sensitive applications.
This compound and its derivatives are identified as useful in the formulation of lubricant additives. units.itmdpi.com Esters of pelargonic acid (pelargonates) are particularly interesting for creating bio-based lubricating oils. espublisher.com Research comparing pelargonate esters to oleate (B1233923) esters (derived from oleic acid) for lubricant applications highlights their distinct properties. While pelargonates may show lower viscosities and higher pour points than oleates, they possess significantly higher stability against oxidation due to the absence of unsaturated double bonds in the fatty acid chain. espublisher.com This enhanced oxidative stability is a critical advantage for lubricants used in high-temperature or long-service-life applications. espublisher.com The polarity of the ester molecules helps them form a high-strength lubricating layer on metal surfaces, which reduces friction and wear. espublisher.com
Table 1: Comparative Properties of Pelargonate vs. Oleate Esters for Lubricant Applications
| Property | Pelargonate Esters | Oleate Esters | Rationale for Difference |
| Oxidation Stability | High | Low | Pelargonates are saturated, lacking the double bonds present in oleates that are prone to oxidation. espublisher.com |
| Viscosity | Lower | Higher | The specific structure and molecular interactions of pelargonates result in lower viscosity compared to their oleate counterparts. espublisher.com |
| Pour Point | Higher | Lower | Differences in crystallization behavior due to the saturated nature of the pelargonate chain lead to a higher pour point. espublisher.com |
| Bio-based Origin | Yes | Yes | Both can be derived from vegetable oil sources. espublisher.com |
This compound is suitable for creating polymer emulsions for water-based systems, such as water-based paints. units.it Emulsion polymerization is a standard industrial process for producing polymer dispersions, or latexes, which are the basis for many coatings, adhesives, and other products. nih.gov A patented method describes the polymerization of this compound in a 1% aqueous solution of polyvinyl alcohol, using benzoyl peroxide as an initiator, to form a polymer emulsion. units.it The nature of the emulsifiers and reaction conditions significantly influences the kinetics of polymerization and the final properties of the latex, such as particle size and stability. mdpi.com The development of biodegradable latexes from vinyl ester monomers is an area of active research, aiming to create more environmentally friendly alternatives to conventional acrylic polymers for consumer products. nih.gov
Bio-based Polymer Feedstocks and Renewable Resources Integration
This compound is part of a growing class of monomers that can be derived from renewable resources, aligning with the chemical industry's shift towards a more sustainable, bio-based economy. researchgate.netnih.gov The precursor for this compound is pelargonic acid, a nine-carbon fatty acid. researchgate.net A primary industrial route to produce pelargonic acid is through the oxidative cleavage of oleic acid. units.itespublisher.com Oleic acid is a monounsaturated fatty acid that is abundant in various vegetable oils and animal fats, such as olive oil and sunflower oil, making it a key renewable feedstock. espublisher.comnih.gov
The use of biomass, such as vegetable oils, to produce chemical building blocks is a cornerstone of modern biorefineries. units.itnih.gov By transforming these natural feedstocks into monomers like this compound, it is possible to produce "bio-based" polymers that can offer unique properties and reduce reliance on fossil fuels. units.itresearchgate.net This approach, where a bio-based feedstock is used to create a chemically identical version of an existing chemical, is sometimes referred to as a "drop-in" strategy, which can be facilitated by a mass balance approach in complex value chains. units.iteuropean-bioplastics.org
This compound in Polymer Modification and Functionalization Studies
The incorporation of this compound into other polymer chains via copolymerization is a key strategy for polymer modification and functionalization. By introducing the pelargonate group, researchers can modify the properties of a base polymer, for instance, by increasing its hydrophobicity, improving its flexibility, or lowering its glass transition temperature.
A foundational study by Marvel and DePierri in 1958 investigated the reactivity ratios of several vinyl esters, including this compound, when copolymerized with common vinyl monomers. acs.org The research determined that the nature of the long acyl chain in vinyl esters like this compound has little effect on the monomer's reactivity ratio during copolymerization. acs.org This finding is significant because it implies that this compound can be readily copolymerized with a variety of other monomers without fundamentally altering the polymerization process, making it a predictable and versatile functional comonomer. acs.org
Table 2: Monomers Studied in Copolymerization with this compound (Marvel & DePierri, 1958)
| Monomer Class | Specific Monomer |
| Vinyl Halides | Vinyl chloride, Vinylidene chloride |
| Acrylics | Methyl acrylate (B77674) |
| Nitriles | Acrylonitrile |
| Dienes | Butadiene |
| Styrenics | Styrene |
| Source: Journal of Polymer Science, 1958. acs.org |
This ability to easily integrate into different polymer backbones allows for the targeted functionalization of materials, creating tailored polymers for specific applications. mdpi.comacs.org
Advanced Composites and Hybrid Materials Incorporating this compound Derived Polymers
Advanced composite and hybrid materials are created by combining two or more distinct materials to achieve properties that are superior to those of the individual components. This often involves embedding a reinforcing phase (like fibers or particles) within a polymer matrix. mdpi.comtku.edu.tw Functionalized polymers are crucial in this field as they can improve the compatibility between the matrix and the reinforcement, leading to enhanced mechanical performance and durability. researchgate.netmdpi.com
While the principles of polymer science suggest that polymers derived from this compound could serve as a toughening agent or a hydrophobic matrix material in composites, specific research detailing the use of poly(this compound) in advanced composites or hybrid materials is not widely available in published literature. The incorporation of polymers with long, flexible side chains, such as poly(this compound), could potentially be used to improve the impact strength of rigid polymer matrices or to create hybrid organic-inorganic materials with tailored surface properties. csic.esmdpi.com However, dedicated studies focusing on this compound-derived polymers in applications such as fiber-reinforced plastics, nanocomposites, or organic-inorganic hybrids remain a prospective area for future research.
Future Research Directions and Emerging Paradigms in Vinyl Pelargonate Chemistry
Development of Novel and Sustainable Synthetic Pathways
The conventional synthesis of vinyl esters often involves transesterification with vinyl acetate (B1210297), frequently using palladium (II) or mercury (II) salt catalysts. tandfonline.com While effective, these methods present challenges related to catalyst toxicity, cost, and recyclability. tandfonline.com Future research is increasingly focused on developing greener and more sustainable synthetic routes for vinyl pelargonate.
Key areas of investigation include:
Enzyme-Catalyzed Synthesis: The use of enzymes, such as Candida antarctica lipase (B570770) B, offers a benign alternative for synthesizing vinyl esters. researchgate.net This biocatalytic approach can be performed in various organic solvents or even in bulk, with high conversion rates and easy purification by simple filtration of the enzyme. researchgate.net
Alternative Chemical Pathways: Research into pathways that avoid heavy metal catalysts is crucial. One such method involves the Einhorn acylation of vinyl alcohol, which exists in tautomeric equilibrium with acetaldehyde. tandfonline.com Another potential route utilizes vinyloxy trimethylsilane. tandfonline.com These methods aim to improve atom economy and reduce the environmental impact of production. tandfonline.com
A comparative look at synthetic approaches highlights the shift towards sustainability:
| Synthesis Method | Catalyst/Reagent | Advantages | Disadvantages |
| Transesterification | Palladium (II) or Mercury (II) salts | High yield | Toxic, expensive, difficult to recycle tandfonline.com |
| Enzyme Catalysis | Candida antarctica lipase B | Mild conditions, high conversion, easy purification researchgate.net | May have limitations in scale-up |
| Acetaldehyde-based | Acyl chloride | High atom efficiency tandfonline.com | Requires careful control of equilibrium |
Exploration of Advanced Polymer Architectures
The polymerization of vinyl monomers is a cornerstone of the polymer industry. cardiff.ac.uk For this compound, future research will likely move beyond simple linear copolymers to explore more complex and well-defined polymer architectures. cardiff.ac.uknumberanalytics.com These advanced structures can impart unique properties and functionalities to the resulting materials. numberanalytics.com
Emerging areas of focus include:
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with controlled molecular weights and low dispersity. acs.orgmdpi.com Applying these methods to this compound can lead to the creation of well-defined homopolymers and block copolymers.
Branched and Hyperbranched Polymers: By controlling the polymerization of multivinyl monomers or using specific chain transfer agents, it is possible to create branched and hyperbranched structures. cardiff.ac.uk These architectures can influence properties like viscosity and solubility.
Star Polymers: These polymers, consisting of multiple polymer arms radiating from a central core, represent another complex architecture that can be achieved through controlled polymerization techniques. cardiff.ac.uk
The ability to tailor polymer architecture opens up new possibilities for material design, enabling the creation of polymers with specific thermal, mechanical, and solution properties. cardiff.ac.uknumberanalytics.com
Integration with Bio-based Chemical Manufacturing
The shift towards a bio-based economy is a significant driver for future chemical research. aranca.comieabioenergy.com Pelargonic acid, the precursor to this compound, can be derived from the oxidative cleavage of oleic acid, a fatty acid abundant in vegetable oils. acs.orgmdpi.com This bio-based origin positions this compound as a promising monomer for producing more sustainable plastics. researchgate.net
Future research in this area will likely concentrate on:
Biorefinery Integration: Integrating the production of this compound into existing biorefinery models, which produce a range of bio-based chemicals and biofuels from biomass, could enhance economic viability. ieabioenergy.comresearchgate.net
Renewable Feedstock Optimization: Research into optimizing the extraction and conversion of pelargonic acid from various renewable sources, including non-edible oils and agricultural waste, will be crucial. acs.org
Life Cycle Assessment: Comprehensive life cycle assessments will be necessary to quantify the environmental benefits of bio-based this compound polymers compared to their petrochemical counterparts.
The development of bio-based this compound aligns with the principles of green chemistry and the move towards a circular economy. aranca.comconsolidated-chemical.com
Interdisciplinary Research with Materials Engineering
The unique properties of this compound-based polymers make them attractive for a variety of applications, necessitating a close collaboration between chemists and materials engineers. ethz.chroutledge.com Materials science is an inherently interdisciplinary field that bridges the gap between fundamental scientific discovery and real-world technological applications. ethz.chpwr.edu.pl
Potential areas for interdisciplinary research include:
Composites and Blends: Investigating the incorporation of this compound polymers into composite materials, potentially with reinforcing fillers or blended with other polymers, could lead to materials with enhanced mechanical or thermal properties.
Coatings and Adhesives: The properties of vinyl ester resins, such as their chemical resistance, make them suitable for protective coatings and adhesives. globenewswire.com Research into formulating this compound-based coatings for specific substrates and environments is a promising avenue.
Biomaterials: Given the potential for bio-based sourcing and the inherent biodegradability of some polyesters, exploring the use of this compound-derived polymers in biomedical applications is a future possibility. researchgate.net
This interdisciplinary approach will be essential for translating the synthesis of novel this compound polymers into functional materials with tangible applications. pathwaystoscience.orgwashu.edu
Analytical Advancements for Complex Systems
As the complexity of this compound-based polymer systems increases, so does the need for advanced analytical techniques to characterize their structure and properties. research-solution.comcore.ac.uk
Future research will require the application and development of:
Advanced Chromatographic Methods: Techniques like size-exclusion chromatography (SEC) are vital for determining the molecular weight and dispersity of polymers. acs.org Coupling these with advanced detectors can provide more detailed information about polymer architecture.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are indispensable for elucidating the chemical structure and composition of monomers and polymers. researchgate.netresearchgate.net
Thermal and Mechanical Analysis: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) are crucial for understanding the thermal transitions, stability, and mechanical behavior of new polymer systems. researchgate.net
Computational Modeling: Data-intensive approaches and computational chemistry can aid in understanding reaction mechanisms and predicting material properties, accelerating the design of new materials. researchgate.netuni.wroc.pl
The combination of these analytical tools will provide a comprehensive understanding of the structure-property relationships in new this compound-based materials. researchgate.net
Mechanistic Elucidation of Underexplored Reactions
A deep understanding of reaction mechanisms is fundamental to optimizing existing processes and discovering new transformations. nih.gov While the radical polymerization of vinyl esters is generally understood, there are still underexplored aspects, particularly concerning this compound.
Future mechanistic studies could focus on:
Kinetics of Copolymerization: Detailed kinetic studies of the copolymerization of this compound with other monomers can provide insights into reactivity ratios and help in designing copolymers with specific monomer sequences.
Side Reactions in Polymerization: Investigating the extent of chain transfer and other side reactions during the polymerization of this compound is crucial for achieving better control over the final polymer structure. mdpi.com
Catalyst-Substrate Interactions: For catalyzed synthesis routes, elucidating the precise interactions between the catalyst and the this compound monomer can lead to the design of more efficient and selective catalysts. nih.gov
Data-Driven Mechanistic Studies: The application of machine learning and other data-intensive methods can help to uncover complex relationships in reaction systems and accelerate the process of mechanistic elucidation. chemrxiv.org
These fundamental studies will provide the knowledge base needed to rationally design and control the synthesis and polymerization of this compound for advanced applications.
Q & A
Q. What are the established synthetic routes for vinyl pelargonate, and how can reaction conditions be optimized for academic research?
this compound is typically synthesized via esterification reactions between pelargonic acid and vinyl acetate, using acid catalysts (e.g., H₂SO₄). Optimization involves controlling molar ratios, temperature (typically 60–80°C), and catalyst concentration. Safety protocols, such as using protective equipment and proper waste disposal, are critical due to corrosive reagents . Yield improvements can be achieved by inert gas purging (N₂) to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for verifying ester functional groups and quantifying purity. For thermal stability, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended. Infrared spectroscopy (FTIR) can confirm carbonyl (C=O) and vinyl (C=C) bonds .
Q. How does this compound function as a monomer in polymer science, and what are its limitations?
this compound acts as a plasticizing monomer in polyurethane and polyether formulations, enhancing flexibility. Its long alkyl chain improves hydrophobicity but may reduce thermal stability compared to shorter-chain esters. Limitations include potential phase separation in polymer matrices, requiring compatibilizers for homogeneous blending .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and eye protection to avoid skin/eye contact. Store separately from oxidizers, and neutralize waste with sodium bicarbonate before disposal. Monitor air quality for volatile organic compounds (VOCs) .
Advanced Research Questions
Q. How do Mg-Zn/Al hydrotalcite ratios influence the decarboxylation mechanism of hydroxy pelargonate derivatives?
Hydrotalcite bases (e.g., Mg-Zn/Al = 5:5:2 vs. 3:3:2) alter Brønsted/Lewis acid sites, affecting ketone selectivity. At higher Mg-Zn ratios, 9-heptadecanone formation increases (50.30% vs. 41.52%), while 2-decanone decreases (10.30% vs. 16.00%), suggesting competing β-ketoacid and radical pathways. Kinetic studies under controlled pH and temperature are needed to validate mechanisms .
Q. How can contradictory data on decarboxylation product distributions be resolved in this compound-related studies?
Discrepancies in ketone yields (e.g., 9-heptadecanone vs. n-octane) may arise from incomplete reaction quenching or trace metal impurities. Replicate experiments with standardized hydrotalcite synthesis (e.g., co-precipitation at pH 10–12) and in-situ FTIR monitoring can reduce variability .
Q. What computational models are suitable for predicting this compound’s reactivity in copolymerization?
Density functional theory (DFT) can simulate radical polymerization initiation energies, while molecular dynamics (MD) models assess steric effects of the pelargonate chain on polymer backbone conformation. Validate predictions with gel permeation chromatography (GPC) and rheological data .
Q. How can researchers ensure reproducibility in studies involving this compound as a reaction intermediate?
Document catalyst batch sources, solvent purification methods (e.g., molecular sieves for anhydrous conditions), and reaction atmosphere (N₂/Ar). Share raw NMR/GC-MS data via open-access platforms and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Methodological Considerations
- Experimental Design : Use factorial design to optimize synthesis variables (e.g., DOE for temperature, catalyst loading).
- Data Analysis : Apply multivariate statistics (PCA) to decouple interdependent factors in product distributions .
- Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
